

comparative analysis of 3-(2-Methylpyrimidin-4-yl)aniline and similar compounds

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Compound of Interest

Compound Name: 3-(2-Methylpyrimidin-4-yl)aniline

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Comparative Analysis of Anilinopyrimidine-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged structure.^[1] This guide provides a comparative analysis of anilinopyrimidine derivatives, a prominent class of kinase inhibitors, with a focus on their structure-activity relationships and performance against key oncological targets. While specific experimental data for **3-(2-Methylpyrimidin-4-yl)aniline** is not readily available in the public domain, this analysis will focus on structurally similar and well-characterized compounds to provide valuable insights for researchers in the field.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected anilinopyrimidine derivatives against various protein kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

Compound Class	Specific Compound/Molecule Identification	Target Protein	IC50 (nM)	Reference
2-Anilinopyrimidine	Compound with 1,2-dimethylpiperazine pendant	PAK1	Potent Inhibition	[2]
2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine	-	CDK2	Potent Inhibition	[3]
2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine	-	CDK4	Potent Inhibition	[3]
2-Anilino-4-triazolopyrimidine	Compound 11k	CDK4	23.59	[4]
2-Anilino-4-triazolopyrimidine	Compound 11k	CDK6	128.60	[4]
Thieno[2,3-d]pyrimidine	Compound 5b	EGFR (Wild Type)	37.19	[5]
Thieno[2,3-d]pyrimidine	Compound 5b	EGFR (T790M Mutant)	204.10	[5]
Pyrimidine Derivatives	Compound 7	EGFR Kinase Domain	-	[5]
Pyrimidine Derivatives	Compound 12	EGFR Kinase Domain	-	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: CDK4)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

- Recombinant human CDK4/Cyclin D1 enzyme
- Substrate peptide (e.g., a derivative of retinoblastoma protein, Rb)
- Adenosine triphosphate (ATP), radioactively labeled ($[\gamma-^{32}\text{P}]$ ATP) or fluorescently modified
- Assay buffer (e.g., Tris-HCl, MgCl_2 , DTT)
- Test compounds (dissolved in DMSO)
- 96-well plates
- Scintillation counter or fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add the assay buffer, the substrate peptide, and the diluted test compounds.
- Initiate the kinase reaction by adding the CDK4/Cyclin D1 enzyme and ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- Stop the reaction (e.g., by adding a stop solution like EDTA).
- Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
- Wash the membrane to remove unincorporated ATP.

- Quantify the amount of phosphorylated substrate using a scintillation counter (for [γ -³²P]ATP) or a fluorescence reader.
- Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

Materials:

- Human cancer cell line (e.g., HCT116, MDA-MB-468)[6]
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds (dissolved in DMSO)
- 96-well cell culture plates
- MTT or resazurin reagent
- Plate reader

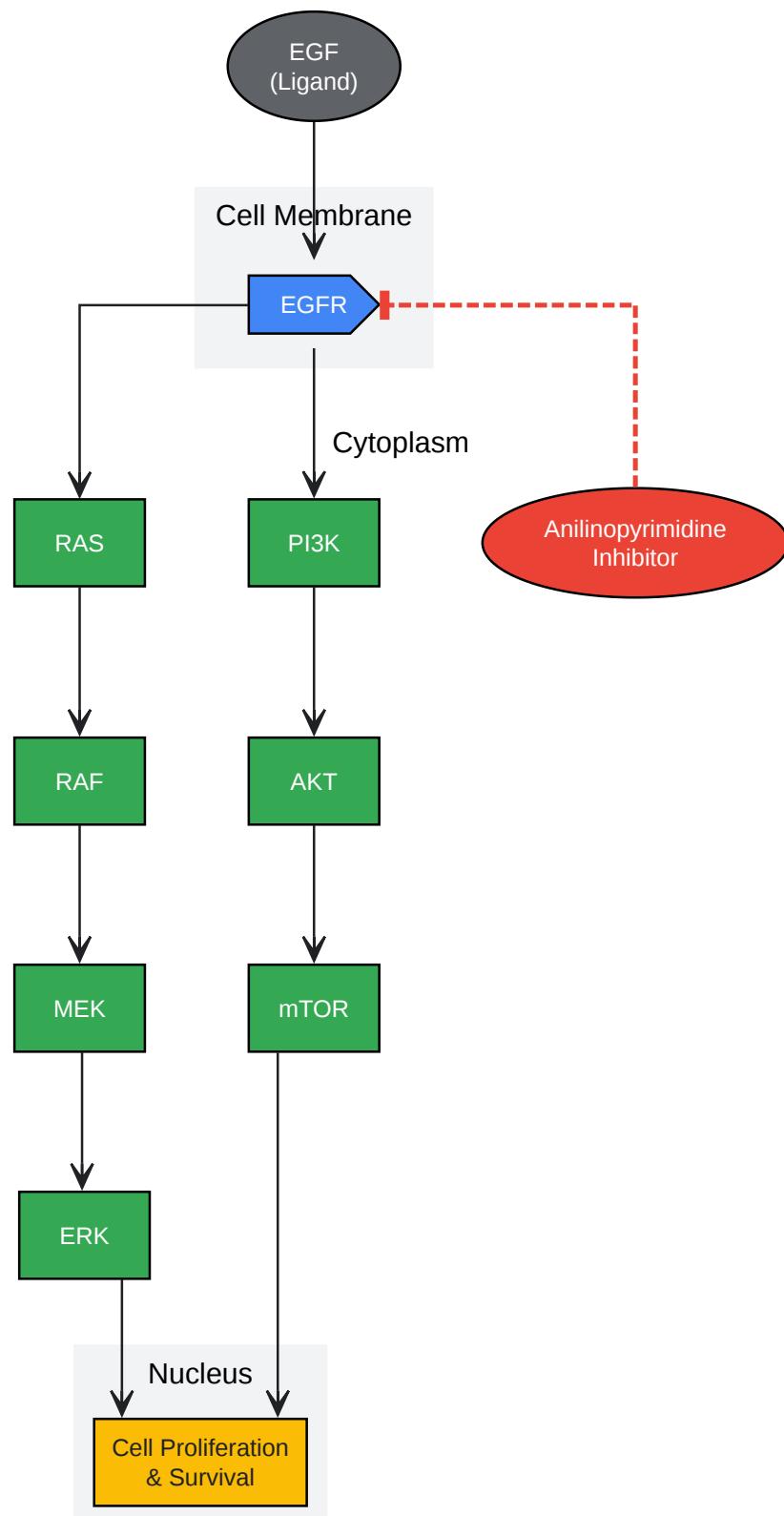
Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the MTT or resazurin reagent to each well and incubate for a few hours to allow for the conversion of the reagent by viable cells.

- Measure the absorbance or fluorescence using a plate reader.
- Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualization

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for pyrimidine-based kinase inhibitors.

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Caption: Simplified EGFR signaling pathway and the point of inhibition by anilinopyrimidine-based compounds.

Conclusion

The anilinopyrimidine scaffold is a versatile and potent platform for the development of kinase inhibitors. Structure-activity relationship studies have shown that modifications at various positions of the pyrimidine and aniline rings can significantly influence potency and selectivity. [7][8] The data presented in this guide, derived from various research efforts, highlights the potential of this compound class in targeting key kinases involved in cancer progression. Further research and development focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds are warranted to unlock their full therapeutic potential.

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